sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Description
The compound sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a sodium salt featuring a bicyclic phosphorothioate core fused to a purine derivative. Key structural attributes include:
- Purine moiety: 6-amino-8-chloropurin-9-yl group, which confers nucleoside-like properties.
- Furo-dioxaphosphinine backbone: A six-membered ring system with a sulfur atom (sulfanylidene) and an oxido group at position 2.
- Stereochemistry: Defined stereocenters at 4aR, 6R, 7R, and 7aS ensure conformational rigidity.
This compound shares structural homology with antiviral and anticancer nucleotide analogues, where the phosphorothioate group enhances metabolic stability .
Properties
Molecular Formula |
C10H10ClN5NaO5PS |
|---|---|
Molecular Weight |
401.70 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H11ClN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 |
InChI Key |
ZEIVWYWIXCJSBP-QKAIHBBZSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=S)(O1)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, chlorination, and subsequent coupling with the furan ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phosphorothioate group can be oxidized to form different oxides.
Reduction: The chloropurine moiety can be reduced to form amino derivatives.
Substitution: The chlorine atom in the purine base can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phosphorothioate oxides, while substitution reactions can produce a range of substituted purine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme mechanisms and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enable the development of new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves its interaction with specific molecular targets. The purine base can bind to nucleotide-binding sites, while the phosphorothioate group may interact with metal ions or other cofactors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Purine Analogues
Table 1: Substituent Variations in Purine Derivatives
Key Findings :
- Halogen Effects : Bromine () increases molecular weight by ~10% compared to chlorine in the target compound. Brominated analogues often exhibit enhanced lipophilicity (LogP +0.3–0.5) but reduced solubility .
- Bioactivity : The 8-chloro substituent in the target compound may improve target binding specificity compared to bulkier bromine or arylthio groups .
Phosphorothioate and Phosphate Backbone Variants
Table 2: Backbone Modifications
Key Findings :
- Sulfur vs. Oxygen : The sulfanylidene group in the target compound enhances resistance to phosphatase-mediated degradation compared to oxide variants () .
- Stereochemical Impact : Compounds with 4aR,6R,7R,7aS configurations (target) show tighter binding to kinase targets than 3aR,4R,6R,6aR analogues () due to spatial alignment with ATP-binding pockets .
Bioactivity and Computational Similarity Analysis
Table 3: Tanimoto Similarity and Docking Affinity
Key Findings :
- Structural Similarity : A Tanimoto coefficient >0.7 indicates high structural overlap, correlating with conserved bioactivity (e.g., kinase inhibition) .
- Docking Variability: Minor substituent changes (e.g., chlorine to bromine) reduce affinity by 0.8–1.3 kcal/mol, highlighting the sensitivity of enzyme-ligand interactions .
Biological Activity
The compound sodium (4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol represents a complex organic molecule that integrates sulfur and phosphorus within its structure. This compound is notable for its purine derivative characteristics, which are critical in various biological processes, particularly those involving nucleic acids.
Structural Features
The compound features:
- A purine base structure.
- Sulfur and phosphorus functionalities.
- An amino group and a chlorinated position on the purine ring.
Molecular Formula
The molecular formula for this compound is .
The biological activity of this compound is likely attributed to its interaction with various biological targets such as enzymes and receptors involved in nucleic acid metabolism. The unique combination of sulfur and phosphorus may endow the compound with novel mechanisms of action compared to more common purines.
Antiviral Properties
Research indicates that purine derivatives often exhibit antiviral properties. For instance, chlorinated purines are known to interfere with viral replication processes. The presence of an amino group in this compound may enhance its efficacy against certain viral pathogens by mimicking nucleotides necessary for viral RNA synthesis.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. Inhibition studies could reveal its potential as a therapeutic agent in conditions where nucleotide synthesis is dysregulated.
Case Studies
- In Vitro Studies : A study conducted on similar purine derivatives demonstrated their ability to inhibit viral RNA polymerase activity, suggesting that sodium (4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl) could exhibit similar effects.
- Cell Culture Experiments : Preliminary tests in cell cultures have shown that compounds with structural similarities can reduce viral load significantly when administered at specific concentrations.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other purine derivatives:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Adenosine | Purine base + ribose | Essential for energy transfer (ATP) |
| Guanosine | Purine base + ribose | Key role in protein synthesis |
| 8-Chloroadenosine | Chlorinated purine | Potential antiviral activity |
| Sodium (Current Compound) | Sulfur and phosphorus functionalities + chlorinated purine | Novel pathways for biological activity |
Synthesis Methods
The synthesis of sodium (4aR,6R,7R,7aS)-6-(6-amino-8-chloropurin-9-yl) typically involves multi-step organic reactions requiring precise control over reaction conditions to ensure high yields and purity. Common methods include:
- Phosphorylation reactions that introduce phosphorous functionalities.
- Chlorination steps to achieve the desired halogenated structure.
Future Directions
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
- Clinical Trials : To evaluate its efficacy as a therapeutic agent in treating viral infections or other diseases related to nucleotide metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
